molecular formula C22H23ClFN5O3S B2913780 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189727-66-9

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2913780
CAS No.: 1189727-66-9
M. Wt: 491.97
InChI Key: YQQMRQJBCDDRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a sulfonamide-linked piperazine moiety substituted with a 3-chlorophenyl group and a 4-fluorobenzyl carboxamide side chain. The 3-chlorophenyl and 4-fluorophenyl substituents may enhance binding affinity through hydrophobic and electronic interactions, while the sulfonamide group could improve metabolic stability .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-27-15-20(21(30)25-14-16-5-7-18(24)8-6-16)22(26-27)33(31,32)29-11-9-28(10-12-29)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQMRQJBCDDRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a catalyst.

    Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting the sulfonylated piperazine with hydrazine and an appropriate aldehyde.

    Final Coupling: The final step involves coupling the pyrazole derivative with 4-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the aromatic rings play a crucial role in binding to these targets, modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Key Differences: Piperazine Substituent: 4-Chlorophenyl vs. 3-chlorophenyl in the target compound. The para-chlorine position may enhance steric complementarity with flat receptor pockets, whereas meta-substitution could favor angular binding sites . Carboxamide Group: 3-Methoxypropyl (flexible, ether-containing chain) vs. 4-fluorobenzyl (rigid, aromatic group).
  • Hypothetical Impact: The 4-fluorobenzyl group in the target compound may confer higher selectivity for receptors sensitive to aromatic stacking (e.g., cannabinoid CB1) compared to the aliphatic 3-methoxypropyl chain .

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

  • Key Differences :
    • Carboxamide Substituent : 4-Methylphenyl (hydrophobic, electron-donating) vs. 4-fluorobenzyl (electron-withdrawing). The methyl group may enhance lipophilicity, favoring blood-brain barrier penetration, while fluorine improves solubility and metabolic resistance .
  • Relevance : The target compound’s 4-fluorobenzyl group could reduce off-target interactions compared to the bulkier 4-methylphenyl, as seen in analogues with fluorinated aromatic tails .

Pyrazole-Carboxamides with Documented Bioactivity

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Bioactivity: Potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM) .
  • Structural Contrasts :
    • Pyrazole Substituents : 2,4-Dichlorophenyl and 3-pyridylmethyl vs. 3-chlorophenyl-piperazine and 4-fluorobenzyl in the target compound.
    • Functional Implications : The dichlorophenyl groups in this analogue likely contribute to high CB1 affinity through hydrophobic interactions, whereas the target compound’s piperazine-sulfonyl group may target serotonin or dopamine receptors due to piperazine’s prevalence in such ligands .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Compound Key Substituents Hypothetical Bioactivity Metabolic Considerations
Target Compound 3-Chlorophenyl-piperazine, 4-fluorobenzyl Potential serotonin/dopamine receptor modulation Sulfonamide enhances stability; fluorine reduces CYP450 oxidation
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide 4-Chlorophenyl-piperazine, 3-methoxypropyl Possible adrenergic receptor activity Methoxypropyl may increase CYP2D6-mediated metabolism
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-Dichlorophenyl, 3-pyridylmethyl Cannabinoid CB1 antagonism (IC50 = 0.139 nM) Pyridylmethyl may enhance aqueous solubility

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • Piperazine Ring : Contributes to its pharmacological properties.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Pyrazole Ring : Implicated in various biological interactions.

The primary mechanism of action involves the compound acting as a serotonergic antagonist , which means it binds to serotonin receptors without activating them. This blockade can influence various physiological processes, particularly those related to mood and anxiety disorders.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, some studies have shown that similar compounds possess potent antifungal activity against strains such as Candida albicans and Aspergillus niger, as well as antibacterial effects against Mycobacterium tuberculosis .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies indicate that similar pyrazole derivatives can induce cytotoxicity in cancer cells, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Studies have reported that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease, making them candidates for treating neurodegenerative diseases and certain infections .

Case Studies

  • Antifungal Activity : A study synthesized various pyrazole derivatives, including the target compound, and tested them against multiple fungal strains. The results indicated that some derivatives exhibited high antifungal activity, particularly against pathogenic fungi .
  • Antitubercular Activity : A related study highlighted the effectiveness of pyrazole derivatives against Mycobacterium tuberculosis H37Rv, suggesting their potential as antitubercular agents .
  • Cytotoxicity : In another investigation, the cytotoxic effects of similar compounds were assessed on prostate cancer cells (PC-3). The results showed varying degrees of cytotoxicity, indicating the need for further exploration into structure-activity relationships .

Data Summary

Activity Type Target Organism/Cell Line Outcome
AntifungalCandida albicansSignificant inhibition observed
AntitubercularMycobacterium tuberculosisEffective at inhibiting bacterial growth
CytotoxicityProstate cancer (PC-3)Varying levels of cytotoxicity noted
Enzyme InhibitionAcetylcholinesteraseInhibition observed

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole formation4-Fluorobenzylamine, DCC/DMAP65–70≥95%
Sulfonylation3-Chlorophenylsulfonyl chloride, DCM, Et₃N50–55≥90%

Basic: How is the compound structurally characterized in academic research?

Q. Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., piperazine sulfonyl and fluorophenyl methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed [M+H]⁺) .
  • Elemental Analysis : Combustion analysis (C, H, N) to validate empirical formulas .

Q. Example :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, pyrazole-H), 7.45–7.30 (m, aromatic-H), 4.50 (s, -CH₂- fluorophenyl) .

Basic: What methods are used to assess purity and stability?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Melting Point : Determined via capillary tube method (e.g., 178–182°C for related pyrazole-carboxamides) .
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (HCl/NaOH) monitored by HPLC .

Basic: How is preliminary biological activity screened?

Q. Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Competitive displacement assays (e.g., cannabinoid receptor CB1 using [³H]CP55940) .

Advanced: What computational models predict receptor interaction mechanisms?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina to simulate binding to CB1 receptor, focusing on piperazine sulfonyl and fluorophenyl moieties .
  • QSAR Models : CoMFA analysis to correlate substituent electronegativity (e.g., Cl, F) with binding affinity (Ki) .

Q. Example :

SubstituentKi (nM)Electrostatic Contribution
3-Cl12.5High (piperazine sulfonyl)
4-F18.3Moderate (fluorophenyl)

Advanced: How are structure-activity relationships (SAR) analyzed for analogs?

Q. Methodological Answer :

  • Analog Synthesis : Varying substituents on the piperazine (e.g., 4-methyl vs. 4-cyclohexyl) and pyrazole (e.g., N-methyl vs. N-ethyl) .
  • Biological Testing : IC₅₀ comparisons in receptor-binding or enzyme inhibition assays .

Q. Key Finding :

  • Piperazine 3-Cl enhances CB1 antagonism, while N-methyl pyrazole improves metabolic stability .

Advanced: How is metabolic stability evaluated in preclinical studies?

Q. Methodological Answer :

  • Microsomal Incubations : Rat liver microsomes (RLM) with LC-MS/MS to track degradation (t₁/₂ = 45–60 min) .
  • Deuterium Labeling : Isotopic analogs (e.g., deuterated methyl groups) to study metabolic hotspots .

Advanced: How are contradictory binding affinity data resolved?

Q. Methodological Answer :

  • Binding Assay Validation : Repeat experiments with standardized membrane preparations (e.g., rat brain homogenates) .
  • Conformational Analysis : AM1 molecular orbital calculations to identify bioactive conformers (e.g., Tg vs. Ts for CB1 binding) .

Advanced: What crystallographic techniques determine 3D structure?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (CH₃CN/H₂O) to resolve piperazine-pyrazole dihedral angles .
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Advanced: How are synthetic byproducts characterized and minimized?

Q. Methodological Answer :

  • LC-MS/MS : Identify sulfonamide hydrolysis byproducts (e.g., free piperazine) .
  • Reaction Optimization : Adjust sulfonyl chloride stoichiometry (1.2 eq.) and temperature (0–5°C) to suppress side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.